7-Methoxy-4-hydroxymethylquinoline
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Overview
Description
7-Methoxy-4-hydroxymethylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-hydroxymethylquinoline typically involves the functionalization of the quinoline core. One common method is the cyclization reaction starting from aniline and diethyl ethoxymethylenemalonate, followed by a series of reactions to introduce the methoxy and hydroxymethyl groups . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize this compound .
Industrial Production Methods: Industrial production of this compound often utilizes scalable and environmentally friendly methods. These include solvent-free reaction conditions, microwave and ultraviolet irradiation-promoted synthesis, and the use of eco-friendly and reusable catalysts .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-hydroxymethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-4-hydroxymethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-hydroxymethylquinoline involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
Pathways Involved: By stabilizing the enzyme-DNA complex, the compound induces DNA cleavage and cell death, making it effective against bacterial infections.
Comparison with Similar Compounds
7-Methoxy-4-methylcoumarin: This compound shares the methoxy group but has a different core structure, leading to distinct biological activities.
7-Hydroxy-4-methylcoumarin: Similar in structure but with a hydroxyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: 7-Methoxy-4-hydroxymethylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(7-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-10-8(7-13)4-5-12-11(10)6-9/h2-6,13H,7H2,1H3 |
InChI Key |
TUALZCZSQHPUCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)CO |
Origin of Product |
United States |
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